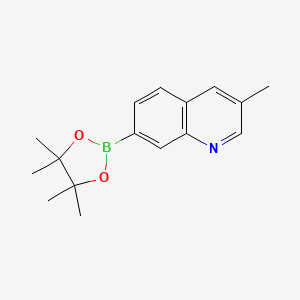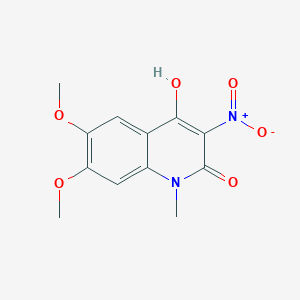![molecular formula C19H13NO B15064534 7-Phenyl-4H-pyrido[2,1-a]isoquinolin-4-one CAS No. 61259-59-4](/img/structure/B15064534.png)
7-Phenyl-4H-pyrido[2,1-a]isoquinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Phenyl-4H-pyrido[2,1-a]isoquinolin-4-one is a heterocyclic compound that belongs to the isoquinoline family This compound is characterized by its unique structure, which includes a pyrido[2,1-a]isoquinoline core with a phenyl group attached at the 7th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenyl-4H-pyrido[2,1-a]isoquinolin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-phenylpyridine with suitable reagents can lead to the formation of the desired isoquinoline derivative .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Phenyl-4H-pyrido[2,1-a]isoquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated isoquinoline derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 7-Phenyl-4H-pyrido[2,1-a]isoquinolin-4-one is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its derivatives have been studied for their potential anti-cancer, anti-inflammatory, and antimicrobial properties .
Industry: In the industrial sector, the compound’s derivatives are explored for use in materials science, including the development of novel polymers and advanced materials with specific electronic properties .
Mécanisme D'action
The mechanism of action of 7-Phenyl-4H-pyrido[2,1-a]isoquinolin-4-one and its derivatives involves interaction with specific molecular targets. For instance, some derivatives have been found to inhibit certain enzymes or receptors, leading to their therapeutic effects. The exact pathways and molecular targets can vary depending on the specific derivative and its intended application .
Comparaison Avec Des Composés Similaires
Pyrido[2,1-a]isoquinolin-4-one: A closely related compound with similar structural features.
Phenylisoquinoline: Another compound with a phenyl group attached to the isoquinoline core.
Uniqueness: 7-Phenyl-4H-pyrido[2,1-a]isoquinolin-4-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Propriétés
Numéro CAS |
61259-59-4 |
|---|---|
Formule moléculaire |
C19H13NO |
Poids moléculaire |
271.3 g/mol |
Nom IUPAC |
7-phenylbenzo[a]quinolizin-4-one |
InChI |
InChI=1S/C19H13NO/c21-19-12-6-11-18-16-10-5-4-9-15(16)17(13-20(18)19)14-7-2-1-3-8-14/h1-13H |
Clé InChI |
BGBDYPCCDJOWLS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CN3C(=O)C=CC=C3C4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


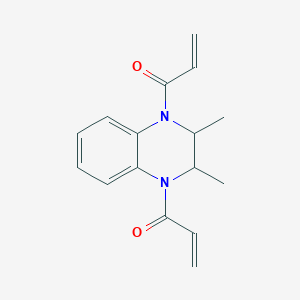
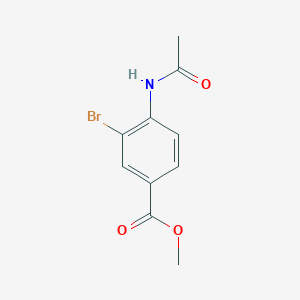
![4-bromo-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B15064471.png)

![3-Bromo-5-phenylpyrazolo[1,5-A]pyridine](/img/structure/B15064487.png)
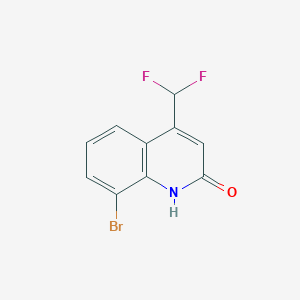
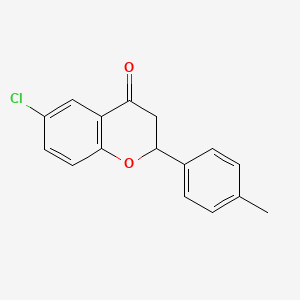
![Ethyl 4-chloro-5-hydroxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B15064496.png)
![N'-[(Methoxycarbonyl)oxy][(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B15064499.png)

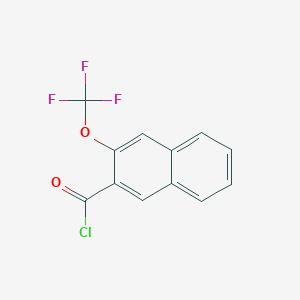
![[(5,7-Dichloroquinolin-8-yl)oxy]acetic acid](/img/structure/B15064531.png)
